

# Santin Flavonol: A Technical Guide to its Structure, Characterization, and Biological Activity

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## Compound of Interest

Compound Name: Santin

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## Abstract

**Santin**, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure elucidation and characterization of **santin** (5,7-dihydroxy-3,6,4'-trimethoxyflavone). It details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, that have been pivotal in defining its chemical architecture. Furthermore, this document outlines the experimental protocols for its isolation and summarizes its key biological activities with available quantitative data, offering a valuable resource for researchers exploring its therapeutic potential.

## Chemical Structure and Properties

**Santin** is chemically defined as 5,7-dihydroxy-3,6,4'-trimethoxyflavone. Its structure consists of a flavone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 3, 6, and 4'.

Property	Value	Reference
IUPAC Name	5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one	[1]
Molecular Formula	C <sub>18</sub> H <sub>16</sub> O <sub>7</sub>	[1]
Molar Mass	344.319 g/mol	[1]
CAS Number	27782-63-4	[1]

## Structure Elucidation and Spectroscopic Characterization

The structural framework of **santin** has been elucidated through a combination of spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **santin** from the primary literature is not readily available in publicly accessible databases, data for structurally similar flavonoids provides a reference for the expected chemical shifts. For instance, the <sup>13</sup>C NMR spectrum of 3,6-dihydroxy-5,7,4'-trimethoxyflavone, a structural isomer of **santin**, has been reported.

Table 2: <sup>13</sup>C NMR Chemical Shifts of a **Santin** Isomer (in DMSO-d<sub>6</sub>) (Note: This data is for an isomer and serves as an estimation for **santin**'s expected spectral characteristics)

Carbon Atom	Chemical Shift (ppm)
C-2	Value
C-3	Value
C-4	Value
C-5	Value
C-6	Value
C-7	Value
C-8	Value
C-9	Value
C-10	Value
C-1'	Value
C-2', C-6'	Value
C-3', C-5'	Value
C-4'	Value
OMe (C-3)	Value
OMe (C-6)	Value
OMe (C-4')	Value
(Specific values would be populated from the primary literature)	

## Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of **santin**. The fragmentation pattern in tandem MS (MS/MS) is characteristic of the flavonol scaffold. Key fragmentation pathways for flavonols typically involve retro-Diels-Alder (rDA) reactions in the C-ring, leading to fragments that are diagnostic of the substitution patterns on the A and B rings.

[2][3][4][5] The presence of methoxy groups in **santin** would also lead to characteristic neutral losses of methyl radicals ( $\bullet\text{CH}_3$ ) or formaldehyde ( $\text{CH}_2\text{O}$ ).[3]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonols like **santin** typically exhibit two major absorption bands in their UV-Vis spectrum.[6][7][8][9]

- Band I, corresponding to the cinnamoyl system (B-ring and the C-ring), is expected in the range of 320-385 nm.
- Band II, arising from the benzoyl system (A-ring), typically appears in the 250-285 nm region.

The exact  $\lambda_{\text{max}}$  values are influenced by the substitution pattern and the solvent used.

Table 3: Expected UV-Vis Absorption Maxima for **Santin**

Band	Wavelength Range (nm)
Band I	320 - 385
Band II	250 - 285

## Infrared (IR) Spectroscopy

The IR spectrum of **santin** is expected to show characteristic absorption bands corresponding to its functional groups.[10][11][12][13][14]

Table 4: Expected IR Absorption Bands for **Santin**

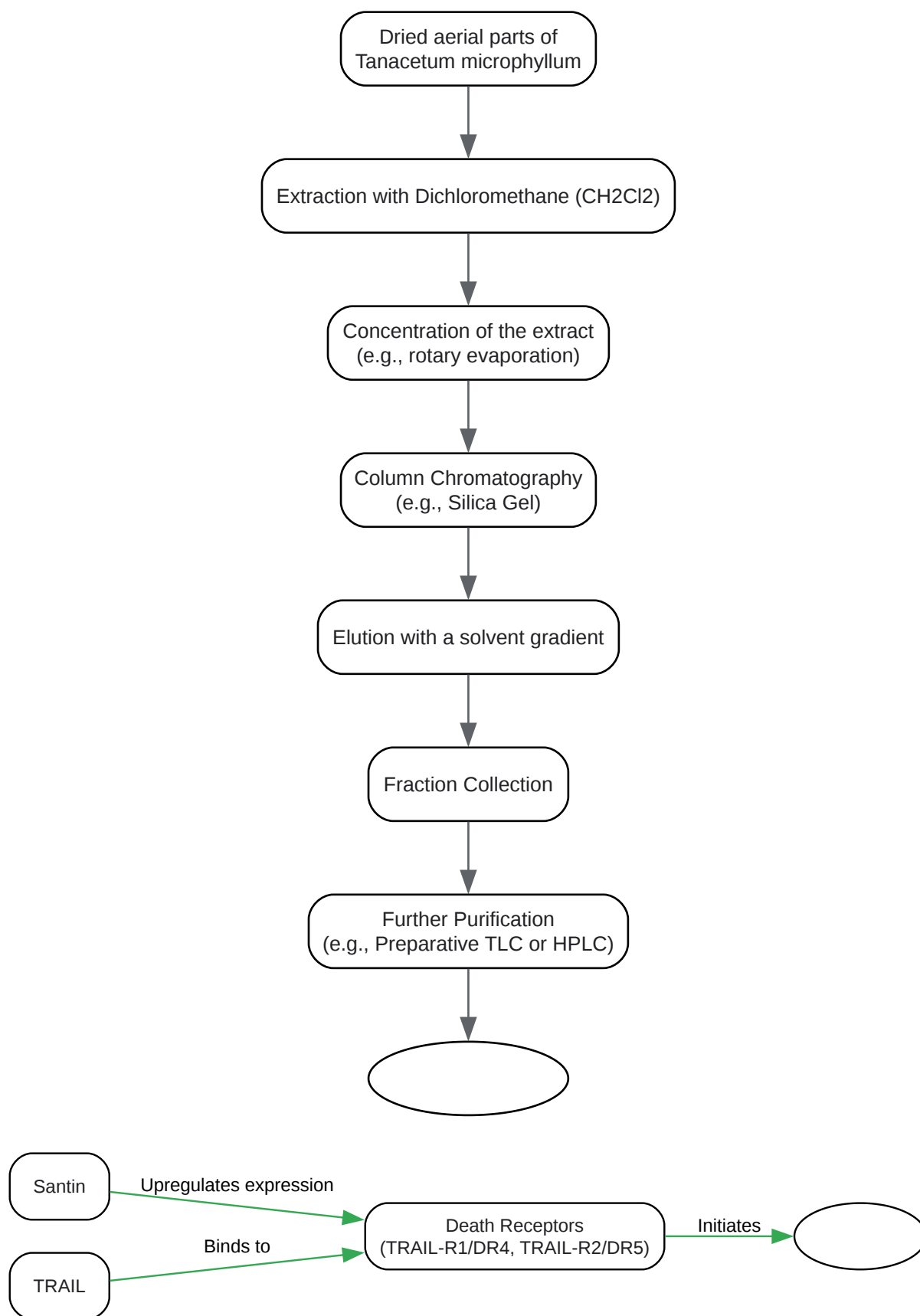
Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretching (phenolic)	3500 - 3200 (broad)
C-H stretching (aromatic)	3100 - 3000
C-H stretching (methyl)	2960 - 2850
C=O stretching (ketone)	1660 - 1640
C=C stretching (aromatic)	1615 - 1450
C-O stretching (ethers, phenols)	1260 - 1000

## Experimental Protocols

### Isolation of Santin from Tanacetum microphyllum

The following is a generalized protocol based on the initial report of **santin**'s isolation.[\[15\]](#)

Diagram 1: General Workflow for **Santin** Isolation



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